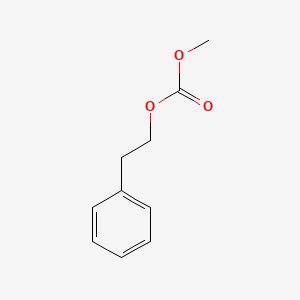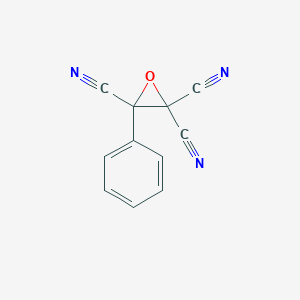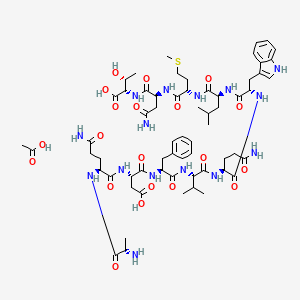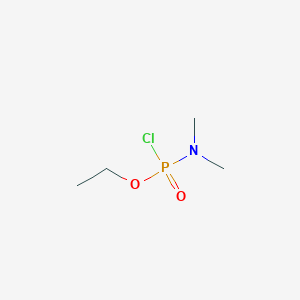
Phosphoramidochloridic acid, dimethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidochloridic acid, dimethyl-, ethyl ester is a chemical compound with the molecular formula C4H11ClNO2P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramidate group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoramidochloridic acid, dimethyl-, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with phosphorus oxychloride, followed by the addition of ethanol. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a catalyst, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as distillation and purification to achieve high purity levels. Safety measures are crucial during production due to the reactive nature of the chemicals involved.
化学反応の分析
Types of Reactions
Phosphoramidochloridic acid, dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate derivatives, while substitution reactions can produce various substituted phosphoramidates.
科学的研究の応用
Phosphoramidochloridic acid, dimethyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of phosphoramidochloridic acid, dimethyl-, ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects. The exact pathways and targets depend on the context of its application.
類似化合物との比較
Phosphoramidochloridic acid, dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid derivatives: These compounds share a similar phosphoramidate group but differ in their substituents, leading to variations in reactivity and applications.
Phosphoric acid esters: These esters have a similar phosphorus-containing structure but lack the amido group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
特性
CAS番号 |
2510-93-2 |
|---|---|
分子式 |
C4H11ClNO2P |
分子量 |
171.56 g/mol |
IUPAC名 |
N-[chloro(ethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11ClNO2P/c1-4-8-9(5,7)6(2)3/h4H2,1-3H3 |
InChIキー |
DELRUOZHCZKPKY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

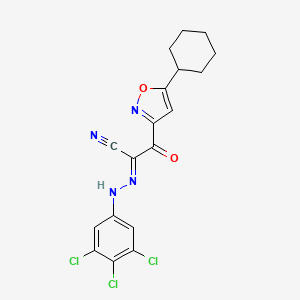
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
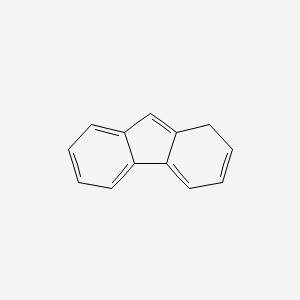
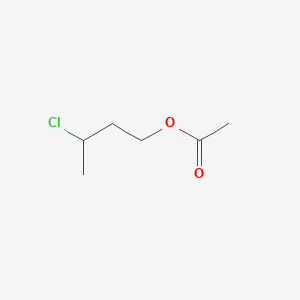
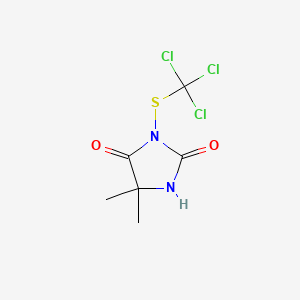
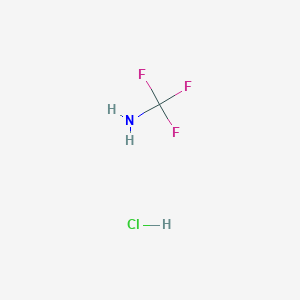
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
